molecular formula C15H22N2O3 B3234638 3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester CAS No. 1353979-31-3

3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B3234638
CAS No.: 1353979-31-3
M. Wt: 278.35 g/mol
InChI Key: FDZGWLMNRPIKMQ-UHFFFAOYSA-N
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Description

3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a benzyl ester group, which often serves as a common protecting group in organic synthesis, and a hydroxy-ethyl-methyl-amino side chain that provides a versatile handle for further chemical modification . Compounds based on the pyrrolidine scaffold are frequently explored as key intermediates in the synthesis of more complex molecules, particularly in the development of protease inhibitors and other bioactive agents . The structural motifs present in this reagent—specifically the protected amine and alcohol functionalities—make it a valuable building block for constructing potential pharmacologically active compounds. Its molecular formula is C15H22N2O3 with a molecular weight of 278.16 g/mol . This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified for human or veterinary diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

benzyl 3-[2-hydroxyethyl(methyl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-16(9-10-18)14-7-8-17(11-14)15(19)20-12-13-5-3-2-4-6-13/h2-6,14,18H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZGWLMNRPIKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301131013
Record name 1-Pyrrolidinecarboxylic acid, 3-[(2-hydroxyethyl)methylamino]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353979-31-3
Record name 1-Pyrrolidinecarboxylic acid, 3-[(2-hydroxyethyl)methylamino]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353979-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-[(2-hydroxyethyl)methylamino]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester, also known as (R)-3-[(2-hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester, is a compound with significant biological activity. This article provides an overview of its biological properties, including antibacterial and antifungal activities, along with relevant case studies and research findings.

  • Molecular Formula : C15H22N2O3
  • Molecular Weight : 278.35 g/mol
  • CAS Number : 917357-85-8

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial properties. Research indicates that derivatives of pyrrolidine, including this compound, exhibit varying degrees of antibacterial and antifungal activities.

Antibacterial Activity

Recent studies have demonstrated that several pyrrolidine derivatives possess notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains:

CompoundBacterial StrainMIC (mg/mL)
3-[(2-Hydroxy-ethyl)-methyl-amino]Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.0048
Enterococcus faecalis0.0195

These findings indicate that the compound exhibits strong antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli, which are common pathogens associated with various infections .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against several fungal strains. A study reported the following MIC values for antifungal activity:

CompoundFungal StrainMIC (mg/mL)
3-[(2-Hydroxy-ethyl)-methyl-amino]Candida albicans0.0048
Fusarium oxysporum0.039

These results suggest that the compound is effective against Candida albicans and Fusarium oxysporum, making it a potential candidate for further development as an antifungal agent .

Case Studies

  • In Vitro Studies : A comprehensive study evaluated the antibacterial and antifungal activities of various pyrrolidine derivatives, including this compound. The results indicated that the presence of hydroxyl groups significantly enhanced bioactivity against both bacterial and fungal strains .
  • Structure-Activity Relationship (SAR) : The SAR analysis highlighted that modifications in the chemical structure, such as the introduction of different substituents on the pyrrolidine ring, could lead to improved antimicrobial efficacy. This suggests potential pathways for optimizing the compound for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The target compound’s key structural elements include:

  • Pyrrolidine backbone : Common among analogs.
  • Benzyl ester at position 1 : Provides lipophilicity and stability.
Table 1: Structural Comparison of Pyrrolidine-1-carboxylic Acid Benzyl Ester Derivatives
Compound Name / ID Substituent at Position 3 Molecular Formula Molar Mass (g/mol) Key Features
Target Compound (2-Hydroxyethyl)-methyl-amino C₁₅H₂₂N₂O₃ 290.35 Tertiary amine; hydroxyethyl group
3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (2-Amino-acetyl)-methyl-amino C₁₅H₂₁N₃O₃ 291.35 Amide linkage; potential for H-bonding
2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester Ethyl-(2-hydroxyethyl)-amino-methyl C₁₈H₂₇N₃O₃ 333.43 Ethyl vs. methyl substitution
(±)-2-(4-Methoxycarbonylbenzyl)pyrrolidine-1-carboxylic acid benzyl ester 4-Methoxycarbonylbenzyl C₂₁H₂₃NO₄ 353.41 Aromatic ester; rotameric mixture
4-Substituted 2-(3-hydroxy-2-oxo-1-phenethylpropylcarbamoyl) derivatives (17, 18) Phenethylpropylcarbamoyl + hydroxy-oxo groups C₂₈H₃₅N₃O₅ (approx.) ~517.60 Antimalarial activity; bulky substituent

Physicochemical Properties

  • Solubility : The hydroxyethyl group in the target compound likely improves aqueous solubility relative to analogs with aromatic or bulky substituents.

Key Research Findings and Limitations

  • Antimalarial Lead Compounds : Analogs 17 and 18 highlight the importance of carbamoyl and hydroxy-oxo groups for falcipain inhibition .
  • Data Gaps : Direct biological data for the target compound are lacking; inferences are drawn from structural analogs.

Q & A

Basic: What are the key synthetic pathways for synthesizing this compound?

The synthesis typically involves multi-step organic reactions starting with protected pyrrolidine derivatives. Key steps include:

  • Aminolysis of γ-butyrolactone to form pyrrolidin-3-ol derivatives.
  • Functionalization via nucleophilic substitution to introduce the 2-hydroxyethyl-methyl-amino group.
  • Coupling reactions (e.g., BOP-Cl or HATU-mediated) to attach the benzyl ester moiety .
  • Protection/deprotection strategies (e.g., SEM or TBS groups) to ensure regioselectivity .
    Reaction conditions (inert atmosphere, controlled temperature) are critical to minimize side reactions and achieve >90% yields .

Basic: How is the compound characterized to confirm structural integrity?

Standard characterization methods include:

  • NMR spectroscopy (1H/13C) to verify substituent positions on the pyrrolidine ring and benzyl ester group .
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation .
  • Chiral HPLC to assess enantiomeric purity, as the (R)-configuration is critical for biological activity .
  • X-ray crystallography for resolving stereochemical ambiguities in derivatives .

Advanced: How does chirality influence its biological activity?

The (R)-enantiomer exhibits enhanced binding affinity to targets like cysteine proteases due to spatial compatibility with active-site residues. Computational docking studies suggest that the hydroxyethyl-methyl-amino group’s orientation in the (R)-form facilitates hydrogen bonding with catalytic residues (e.g., in malaria parasite proteases) . In contrast, the (S)-enantiomer shows reduced activity, highlighting the need for asymmetric synthesis optimization .

Advanced: What computational methods predict its interaction with biological targets?

  • Molecular dynamics (MD) simulations model interactions with enzymes (e.g., cruzain or falcipain-2) to identify key binding motifs .
  • Density functional theory (DFT) calculates electronic properties of the pyrrolidine ring and benzyl ester, predicting redox activity relevant to antioxidant effects .
  • Pharmacophore mapping prioritizes derivatives with improved steric and electronic complementarity to targets .

Basic: What functional groups drive its reactivity and bioactivity?

  • Pyrrolidine ring : Confers rigidity and influences stereoelectronic properties .
  • 2-Hydroxyethyl-methyl-amino group : Enhances solubility and participates in hydrogen bonding with biological targets .
  • Benzyl ester : Acts as a protecting group during synthesis and modulates lipophilicity for membrane permeability .

Advanced: How can reaction conditions be optimized to improve yield and stereoselectivity?

  • Temperature control : Lower temperatures (0–5°C) reduce racemization during coupling steps .
  • Catalyst selection : HATU outperforms EDCI/HOBt in amide bond formation, achieving >80% yields .
  • Solvent systems : Dichloromethane/THF mixtures improve solubility of intermediates .
  • In situ monitoring : FT-IR tracks reaction progress to minimize over-functionalization .

Advanced: How are stereochemical outcomes analyzed in derivatives?

  • NOESY NMR identifies spatial proximity between protons on the pyrrolidine ring and substituents .
  • Circular dichroism (CD) correlates absolute configuration with optical activity .
  • Crystallographic data from analogs (e.g., piperidine derivatives) validate computational predictions of chiral centers .

Basic: What factors influence its solubility and stability?

  • pH-dependent solubility : The hydroxyethyl group enhances water solubility at physiological pH (6–8) .
  • Light sensitivity : Benzyl ester derivatives degrade under UV light, requiring amber glass storage .
  • Thermal stability : Decomposition occurs >150°C, necessitating low-temperature storage .

Advanced: What mechanisms underlie its enzyme inhibition activity?

  • Covalent inhibition : The chloroacetyl group in analogs reacts with catalytic cysteine residues in proteases, forming irreversible adducts .
  • Allosteric modulation : Pyrrolidine ring derivatives disrupt substrate binding pockets via steric hindrance .
  • Kinetic studies : IC50 values for cruzain inhibition range from 50–200 nM, with competitive inhibition confirmed via Lineweaver-Burk plots .

Advanced: How should conflicting bioactivity data be resolved?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HeLa vs. HEK293) to rule out cell-specific effects .
  • Metabolite profiling : LC-MS identifies degradation products that may artifactually inflate activity metrics .
  • Target engagement assays (e.g., CETSA) confirm direct binding to intended targets vs. off-target interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Reactant of Route 2
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3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

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